4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a boronate ester-functionalized naphthaldehyde with a molecular formula of C₁₇H₁₉BO₃ (based on analogous structures in ). It combines a naphthalene backbone, a pinacol boronate ester group, and an aldehyde substituent. The compound is synthesized via Pd-catalyzed Miyaura borylation of 1-bromonaphthaldehyde derivatives, yielding ~68% under optimized conditions . Its aldehyde group enables diverse post-functionalization (e.g., condensations, reductions), while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLGAMKDPDGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde typically involves the following steps:
Formation of the Dioxaborolane Group: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane group.
Attachment to Naphthalenecarboxaldehyde: The dioxaborolane group is then attached to the naphthalenecarboxaldehyde core through a series of coupling reactions, often facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthalenes depending on the reactants used.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group facilitates cross-coupling reactions, while the aldehyde group allows for oxidation and reduction processes. These reactions are mediated by specific catalysts and reagents, targeting molecular pathways involved in organic synthesis .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
- Structure : Benzaldehyde core with para-position boronate ester.
- Key Differences: Smaller aromatic system (benzene vs. naphthalene) reduces steric bulk and π-conjugation. Lower molecular weight (C₁₃H₁₇BO₃, MW 248.08) compared to the naphthalene analog.
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane ()
- Structure : Naphthalene-linked boronate ester without an aldehyde group.
- Key Differences :
- Lacks the aldehyde moiety, limiting post-functionalization options.
- Used primarily as a Suzuki coupling partner for biaryl synthesis.
- Higher thermal stability due to absence of reactive aldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ()
- Structure : Benzene core with boronate ester and nitrile group.
- Key Differences: Nitrile group is electron-withdrawing, altering electronic properties vs. aldehyde. Less reactive in nucleophilic additions but useful in cyano-directed couplings.
4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane ()
- Structure : Naphthalene with a phenyl substituent and boronate ester.
- Key Differences: Phenyl group increases steric bulk, reducing coupling efficiency. No aldehyde limits sequential functionalization.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to participate in various chemical reactions that can be leveraged for therapeutic purposes. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C17H19BO3
- Molecular Weight : 284.14 g/mol
- CAS Number : 59474666
- InChI Key : ZQJXGZLZQKXWCH-UHFFFAOYSA-N
Anticancer Properties
Research indicates that compounds containing boron can exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Targeting Kinases : The compound has been reported to interact with specific kinases involved in cancer signaling pathways, which can lead to reduced tumor growth and metastasis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to:
- Cell Membrane Disruption : The boron moiety may facilitate interactions with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : Some studies suggest that this compound can prevent biofilm formation by pathogenic bacteria, enhancing its potential as an antimicrobial agent.
Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 20 | 40 | 55 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The findings revealed:
- An inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- The compound effectively reduced bacterial load in infected tissue samples.
| Concentration (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|
| 50 | 10 |
| 100 | 15 |
| 200 | 20 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, analogous dioxaborolane derivatives are prepared by reacting naphthaldehyde precursors with pinacol borane under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours . Key parameters include stoichiometric ratios (1:1.2 aldehyde:borane), solvent choice (THF or DMF), and catalyst loading (1–5 mol% Pd(dppf)Cl₂). Yield optimization (60–85%) requires rigorous exclusion of moisture and oxygen. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How is the compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the dioxaborolane ring protons resonate as a singlet at δ 1.3–1.4 ppm. ¹¹B NMR shows a peak near δ 30–32 ppm for the boronate ester . For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as seen in related dioxaborolane structures . Discrepancies between NMR and SC-XRD data (e.g., rotational isomerism) are resolved via temperature-dependent NMR studies .
Advanced Research Questions
Q. What experimental design considerations are critical for using this compound in covalent organic frameworks (COFs)?
- Methodological Answer : The aldehyde group enables Schiff-base condensations with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form COFs. Key factors include:
- Solvent Selection : Anhydrous mesitylene/dioxane mixtures (3:1 v/v) under solvothermal conditions (120°C, 72 hours) .
- Stoichiometry : A 1:1 molar ratio of aldehyde to amine ensures imine linkage formation.
- Post-Synthetic Modifications : Activate pores via supercritical CO₂ drying to prevent collapse.
- Characterization : Use PXRD to confirm crystallinity and N₂ adsorption isotherms (77 K) to measure surface area (expected: 800–1200 m²/g) .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be systematically addressed?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., boronate ester rotation) or solvent interactions. To resolve:
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model optimized geometries and compare with experimental NMR chemical shifts .
- Use Variable-Temperature (VT) NMR to detect conformational changes; a coalescence temperature >100°C suggests significant rotational barriers .
- Validate with heteronuclear correlation spectroscopy (HMBC) to confirm through-space coupling between the aldehyde proton and boron atom .
Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Common side reactions include protodeboronation and homocoupling. Mitigation strategies:
- Protodeboronation : Use mild bases (K₂CO₃ instead of Cs₂CO₃) and low temperatures (50°C) .
- Homocoupling : Add catalytic Pd(OAc)₂ (0.5–1 mol%) and ligand (SPhos) to suppress oxidative coupling .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and quench with aqueous NH₄Cl to isolate intermediates.
Q. How does the electronic nature of the naphthaldehyde moiety influence reactivity in photoredox catalysis?
- Methodological Answer : The electron-deficient naphthaldehyde enhances photoinduced charge transfer. Experimental validation:
- Conduct UV-Vis spectroscopy (λmax ~350 nm for π→π* transitions) and cyclic voltammetry (Ered = −1.2 V vs. SCE) to assess redox activity .
- Pair with iridium-based photocatalysts (e.g., Ir(ppy)₃) for hydrogen evolution; optimize irradiation wavelength (450 nm LED) and sacrificial donors (TEOA) .
Safety and Toxicity Considerations
Q. What handling protocols are recommended given the compound’s potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
